7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of compounds characterized by a benzene ring fused to an α-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the coumarin ring .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the Pechmann reaction conditions to achieve higher yields and purity. This may include the use of green solvents and catalysts to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one
- 6-chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
- 7-ethoxy-6-hexyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific ethoxy and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-ethoxy-4-phenyl-6-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-8-15-11-17-16(14-9-6-5-7-10-14)12-20(21)23-19(17)13-18(15)22-4-2/h5-7,9-13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJNPVCPWSOOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357395 |
Source
|
Record name | 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-26-2 |
Source
|
Record name | 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.